molecular formula C9H18N2O B13806513 4-(2-Methylpropyl)piperazine-1-carbaldehyde CAS No. 21863-68-3

4-(2-Methylpropyl)piperazine-1-carbaldehyde

Cat. No.: B13806513
CAS No.: 21863-68-3
M. Wt: 170.25 g/mol
InChI Key: AXXHITGPZZKPSO-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a piperazine ring substituted with a 2-methylpropyl group and an aldehyde functional group.

Preparation Methods

The synthesis of 4-(2-Methylpropyl)piperazine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of piperazine with 2-methylpropyl bromide under basic conditions to introduce the 2-methylpropyl group. This is followed by the oxidation of the resulting intermediate to form the aldehyde group. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-(2-Methylpropyl)piperazine-1-carbaldehyde undergoes several types of chemical reactions:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the 2-methylpropyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperazine derivatives.

Scientific Research Applications

4-(2-Methylpropyl)piperazine-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Piperazine derivatives are explored for their potential therapeutic applications, including as anti-tubercular agents and kinase inhibitors.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

4-(2-Methylpropyl)piperazine-1-carbaldehyde can be compared with other piperazine derivatives, such as 4-methylpiperazine-1-carbaldehyde. While both compounds share the piperazine ring and aldehyde functional group, the presence of the 2-methylpropyl group in this compound imparts unique chemical and biological properties. Similar compounds include:

  • 4-methylpiperazine-1-carbaldehyde
  • N-methylpiperazine
  • Piperazine-1-carbaldehyde

These compounds differ in their substituents and functional groups, leading to variations in their reactivity and biological activities.

Properties

CAS No.

21863-68-3

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

4-(2-methylpropyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C9H18N2O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h8-9H,3-7H2,1-2H3

InChI Key

AXXHITGPZZKPSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)C=O

Origin of Product

United States

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